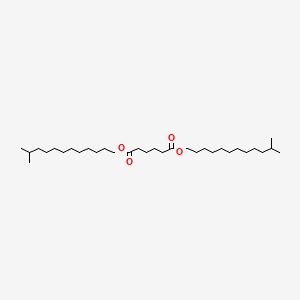

Diisotridecyl adipate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Plastics -> Polymer Type -> PUR; PVC (soft). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

26401-35-4 |

|---|---|

Molecular Formula |

C32H62O4 |

Molecular Weight |

510.8 g/mol |

IUPAC Name |

bis(11-methyldodecyl) hexanedioate |

InChI |

InChI=1S/C32H62O4/c1-29(2)23-17-13-9-5-7-11-15-21-27-35-31(33)25-19-20-26-32(34)36-28-22-16-12-8-6-10-14-18-24-30(3)4/h29-30H,5-28H2,1-4H3 |

InChI Key |

WPUKZOKYKHYASK-UHFFFAOYSA-N |

SMILES |

CC(C)CCCCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCCCCC(C)C |

Canonical SMILES |

CC(C)CCCCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCCCCC(C)C |

Other CAS No. |

26401-35-4 |

physical_description |

Liquid |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Purification of Diisotridecyl Adipate: A Technical Guide for Laboratory Applications

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the laboratory-scale synthesis and purification of diisotridecyl adipate (B1204190) (DITA), a high-molecular-weight branched-chain diester. Valued for its properties as a plasticizer and lubricant, DITA's synthesis and purification require precise control of reaction conditions and purification methodologies to achieve the high purity necessary for research and development applications.[][2] This document details the prevalent synthesis route via Fischer esterification, outlines systematic purification strategies, and presents methods for analytical characterization.

Synthesis of Diisotridecyl Adipate via Fischer Esterification

The most common and direct method for synthesizing this compound in a laboratory setting is the Fischer esterification of adipic acid with isotridecyl alcohol.[] This reversible reaction is typically catalyzed by an acid and requires the removal of water to drive the equilibrium towards the formation of the diester product.

Reaction Principle

The overall reaction is as follows:

Adipic Acid + 2 Isotridecyl Alcohol ⇌ this compound + 2 Water

To achieve a high yield of this compound, the equilibrium must be shifted to the right. This is accomplished by using an excess of one reactant, typically the alcohol, and by continuously removing the water produced during the reaction, often through azeotropic distillation with a Dean-Stark apparatus.

Experimental Protocol: Fischer Esterification

This protocol provides a general method for the synthesis of this compound.

Materials:

-

Adipic acid

-

Isotridecyl alcohol (a molar excess, e.g., 2.2 equivalents, is recommended to drive the reaction to completion)[3]

-

Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)

-

Toluene (or another suitable solvent to form an azeotrope with water)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirring

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, combine adipic acid, isotridecyl alcohol, and toluene.

-

Catalyst Addition: Add the acid catalyst (e.g., p-toluenesulfonic acid) to the reaction mixture.

-

Esterification: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, allowing for the removal of water.[3]

-

Reaction Monitoring: Continue the reflux until the theoretical amount of water has been collected in the Dean-Stark trap, which indicates the reaction is nearing completion. The reaction progress can also be monitored by techniques such as thin-layer chromatography (TLC).

-

Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[3]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator to yield the crude this compound.

Synthesis Workflow Diagram

Caption: Figure 1: Synthesis Workflow for this compound.

Purification of this compound

The crude this compound obtained from the synthesis typically contains unreacted starting materials, residual catalyst, and by-products. A multi-step purification process is necessary to achieve high purity.

Purification Strategies

A combination of the following techniques is often employed for the purification of this compound:

-

Liquid-Liquid Extraction: This is an effective first step to remove acidic impurities like unreacted adipic acid and the acid catalyst. Washing the crude product (dissolved in an organic solvent) with a basic aqueous solution, such as sodium bicarbonate, will convert the acidic impurities into their water-soluble salts, which are then partitioned into the aqueous phase.[4]

-

Dealcoholization: Excess isotridecyl alcohol can be removed by vacuum distillation.

-

Activated Carbon Treatment: To remove colored impurities, the crude product can be treated with activated carbon followed by filtration.

-

Column Chromatography: For achieving high purity, column chromatography is a powerful technique. It is particularly useful for separating the desired diester from less polar impurities like unreacted isotridecyl alcohol and any non-polar by-products.[4]

Experimental Protocol: Purification by Column Chromatography

This protocol details the purification of crude this compound using silica (B1680970) gel column chromatography.

Materials:

-

Crude this compound

-

Silica gel

-

Hexane (B92381) (or other non-polar solvent)

-

Ethyl acetate (B1210297) (or other more polar solvent)

-

Chromatography column

-

Collection tubes

-

TLC plates and chamber

Procedure:

-

Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., hexane) and pour it into the chromatography column. Allow the silica gel to settle, and then add a thin layer of sand on top.[4]

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully apply it to the top of the silica gel bed.[4]

-

Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might range from 100% hexane to a 90:10 hexane:ethyl acetate mixture.[4]

-

Fraction Collection: Collect the eluent in separate fractions.

-

Analysis: Analyze the collected fractions by TLC to identify the fractions containing the purified this compound.

-

Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Purification Workflow Diagram

Caption: Figure 2: Purification Workflow for this compound.

Analytical Characterization and Data

The purity and identity of the synthesized this compound should be confirmed using various analytical techniques.

Analytical Methods

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for assessing the purity of this compound and identifying any volatile impurities. The mass spectrum provides a unique fragmentation pattern that can confirm the identity of the compound.[5][6]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to confirm the presence of the ester functional group in the synthesized product. The IR spectrum of isotridecyl adipate shows characteristic absorption bands.[7]

-

High-Performance Liquid Chromatography (HPLC): HPLC is another valuable technique for purity assessment, especially for non-volatile impurities.

-

Titration: Acid-base titration can be used to determine the residual acid content in the purified product.

Quantitative Data Summary

The following table summarizes typical performance characteristics for analytical methods used in the analysis of adipate esters. These values can serve as a benchmark for the analysis of this compound.

| Parameter | GC-MS | HPLC-UV (Estimated for DITA) |

| Linearity Range | 5 - 1000 ng/g | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.998 | > 0.99 |

| Limit of Detection (LOD) | Method Dependent (Typically low ng/g) | Method Dependent (Typically low µg/mL) |

| Limit of Quantification (LOQ) | 54.1 - 76.3 ng/g (for similar adipates) | Method Dependent (Typically low µg/mL) |

| Accuracy (Recovery) | 83.6% - 118.5% | 98% - 102% (Typical) |

| Precision (RSD) | 2.5% - 15.6% | < 2% (Typical) |

Data for GC-MS is based on the analysis of various adipate plasticizers.[8][9]

Key Physical and Chemical Properties

The following table lists some of the key physical and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₃₂H₆₂O₄ |

| Molecular Weight | 510.8 g/mol |

| CAS Number | 26401-35-4 |

| Appearance | Liquid |

| IUPAC Name | bis(11-methyldodecyl) hexanedioate |

Source: PubChem CID 94369[10]

Conclusion

The successful synthesis and purification of this compound for laboratory use hinges on the careful execution of the Fischer esterification reaction and a systematic approach to purification. By employing the detailed protocols and analytical methods outlined in this guide, researchers, scientists, and drug development professionals can confidently produce and characterize high-purity this compound for their specific applications. The provided workflows and data tables serve as a valuable resource for planning and executing the synthesis and quality control of this important diester.

References

- 2. DEHYLUB 1337 DI-ISOTRIDECYL ADIPATE - Ataman Kimya [atamanchemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. GC/MS method for the determination of adipate plasticizers in ham sausage and its application to kinetic and penetration studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound | C32H62O4 | CID 94369 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Enzymatic Synthesis of Diisotridecyl Adipate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic synthesis of diisotridecyl adipate (B1204190) (DIDA), a long-chain diester with applications as a plasticizer and lubricant. The protocol leverages the high selectivity and mild reaction conditions offered by enzymatic catalysis, presenting a greener alternative to traditional chemical synthesis routes.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the enzymatic synthesis of long-chain dialkyl adipates, analogous to diisotridecyl adipate, using immobilized lipases. These data are compiled from various studies on similar esters and provide a baseline for optimizing DIDA synthesis.

| Parameter | Value | Substrate Example | Enzyme | Conversion/Yield | Reference |

| Temperature | 50°C | Adipic Acid & Isononyl Alcohol | Thermomyces lanuginosus lipase (B570770) | ~100% Conversion | [1] |

| 60°C | Adipic Acid & Oleyl Alcohol | Immobilized Candida antarctica lipase | 95.5% Conversion | [2] | |

| 50°C | Adipic Acid & 2-Ethylhexanol | Candida antarctica lipase B | ~100% Yield | [3] | |

| Substrate Molar Ratio (Alcohol:Acid) | 3:1 | Isononyl Alcohol : Adipic Acid | Thermomyces lanuginosus lipase | ~100% Conversion | [1] |

| 2.5:1 | 2-Ethylhexanol : Adipic Acid | Candida antarctica lipase | High Conversion | [4] | |

| Enzyme Loading | 2.5% (w/w of substrates) | Adipic Acid & Oleyl Alcohol | Immobilized Candida antarctica lipase | 95.5% Conversion | [2] |

| 5% (w/w of substrates) | Adipic Acid & 2-Ethylhexanol | Candida antarctica lipase | High Conversion | [4] | |

| Reaction Time | ~7.3 hours (438 min) | Adipic Acid & Oleyl Alcohol | Immobilized Candida antarctica lipase | 95.5% Conversion | [2] |

| 3 hours (180 min) | Adipic Acid & 2-Ethylhexanol | Candida antarctica lipase B | ~100% Yield | [3] | |

| System Conditions | Solvent-free, under vacuum | Adipic Acid & Isononyl Alcohol | Thermomyces lanuginosus lipase | ~100% Conversion | [1][4] |

| Solvent-free, 6.7 kPa vacuum | Adipic Acid & 2-Ethylhexanol | Candida antarctica lipase B | ~100% Yield | [3] |

Experimental Workflow Diagram

The following diagram illustrates the key stages in the enzymatic synthesis of this compound.

Caption: Experimental workflow for the lipase-catalyzed synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a solvent-free method for the synthesis of this compound using an immobilized lipase, based on established procedures for similar long-chain diesters.[1][2][3][4]

1. Materials and Equipment

-

Reactants:

-

Adipic Acid (99% purity)

-

Isotridecyl Alcohol (mixture of isomers, 98% purity)

-

-

Catalyst:

-

Immobilized Candida antarctica lipase B (e.g., Novozym® 435)

-

-

Equipment:

-

Jacketed glass reactor with a mechanical stirrer, temperature probe, and vacuum connection

-

Heating circulator/water bath

-

Vacuum pump with a cold trap

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator or short-path distillation apparatus for purification

-

Analytical balance

-

2. Reaction Setup

-

Reactant Charging:

-

Weigh and add adipic acid and isotridecyl alcohol to the glass reactor. A molar ratio of alcohol to adipic acid between 2.5:1 and 3:1 is recommended to favor the formation of the diester.[1][4]

-

For a lab-scale reaction, a starting amount of 0.1 moles of adipic acid (14.61 g) and 0.25 to 0.3 moles of isotridecyl alcohol (50.09 g to 60.11 g, assuming a molar mass of 200.36 g/mol ) can be used.

-

-

Enzyme Addition:

3. Esterification Reaction

-

Set Reaction Conditions:

-

Begin mechanical stirring at a moderate speed (e.g., 200-500 rpm) to ensure the mixture is homogenous without causing excessive mechanical stress on the immobilized enzyme.[2]

-

Heat the reactor to the desired temperature, typically between 50°C and 60°C, using the circulating bath.[1][2][3] Temperatures in this range generally provide a good balance between reaction rate and enzyme stability.

-

Once the desired temperature is reached, apply a vacuum to the system (e.g., ~7 kPa or lower).[3] The vacuum is crucial for continuously removing the water produced during the esterification, which drives the reaction equilibrium towards the product.

-

-

Monitoring the Reaction:

-

The reaction progress can be monitored by periodically taking small samples and analyzing the acid value (to measure the consumption of adipic acid) via titration or by chromatographic methods (GC or HPLC) to measure the formation of the mono- and diesters.

-

The reaction is typically continued for 3 to 8 hours, or until the acid value drops to a stable, low level, indicating high conversion.[2][3]

-

4. Product Recovery and Purification

-

Enzyme Separation:

-

Once the reaction is complete, cool the mixture to room temperature and release the vacuum.

-

Separate the immobilized enzyme from the liquid product by filtration. The enzyme can be washed with a non-polar solvent (e.g., hexane) and dried for potential reuse in subsequent batches.

-

-

Purification of this compound:

-

The crude product will contain the desired this compound, some monoester, and unreacted isotridecyl alcohol.

-

To remove the excess unreacted alcohol, a vacuum distillation or a rotary evaporator can be used. Given the high boiling point of isotridecyl alcohol, a high vacuum and elevated temperature will be necessary.

-

The final product should be a clear, viscous liquid. Its purity can be confirmed using techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.

-

This guide provides a robust framework for the enzymatic synthesis of this compound. Researchers are encouraged to use the provided data and protocol as a starting point and to optimize conditions such as temperature, substrate ratio, and enzyme loading to achieve the desired yield and purity for their specific application.

References

Characterization of Diisotridecyl Adipate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core techniques and methodologies for the characterization of diisotridecyl adipate (B1204190) (DITDA), a widely used plasticizer and emollient. This document outlines the key physical and chemical properties of DITDA, details the experimental protocols for its analysis, and presents a logical workflow for its comprehensive characterization.

Quantitative Data Summary

A summary of the key quantitative properties of diisotridecyl adipate is presented in Table 1. This data has been compiled from various sources to provide a comparative overview of its physical and chemical characteristics.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃₂H₆₂O₄ | [1][2][3] |

| Molecular Weight | 510.8 g/mol | [1] |

| CAS Number | 26401-35-4 | [1][4] |

| Appearance | Clear, colorless liquid | [3] |

| Density @ 20°C | 0.908 - 0.911 g/cm³ | [4] |

| Density @ 25°C | 0.904 g/cm³ | [] |

| Kinematic Viscosity @ 40°C | 29.3 cSt | [2] |

| Kinematic Viscosity @ 100°C | 7.38 cSt | [2] |

| Refractive Index @ 20°C | 1.457 | [6] |

| Boiling Point @ 760 mmHg | 490.5 °C | [6] |

| Flash Point | 199 °C | [2] |

| Pour Point | < -39 °C | [2] |

| Acid Value | ≤ 0.2 mg KOH/g | [7] |

| Saponification Value | 250 - 270 mg KOH/g | [7] |

| Water Solubility @ 20°C | 700 - 1000 ng/L | [4] |

Experimental Protocols

This section details the methodologies for the key analytical techniques used to characterize this compound.

Purity and Composition Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for determining the purity of DITDA and identifying any related impurities.

Methodology:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Sample Preparation: Dilute the DITDA sample in a suitable solvent such as hexane (B92381) or dichloromethane (B109758) to a concentration of approximately 1 mg/mL.

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating adipate esters.

-

Inlet Temperature: 280 °C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 300 °C at a rate of 15 °C/min.

-

Final hold: Hold at 300 °C for 10 minutes.

-

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 600.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

-

Data Analysis: The purity of DITDA is determined by the area percentage of its corresponding peak in the chromatogram. The identification of DITDA and any impurities is achieved by comparing their mass spectra with a reference library (e.g., NIST).

Structural Identification: Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the DITDA molecule, confirming its ester structure.

Methodology:

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: As DITDA is a liquid, a small drop can be placed directly on the ATR (Attenuated Total Reflectance) crystal. Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

FTIR Spectroscopy Conditions:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: The resulting infrared spectrum should exhibit characteristic absorption bands for an aliphatic ester. Key expected peaks include:

-

C-H stretching (alkane): ~2958-2850 cm⁻¹.[8]

-

C=O stretching (ester): ~1735 cm⁻¹.

-

C-O stretching (ester): ~1250-1160 cm⁻¹.

-

Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of DITDA, confirming the arrangement of protons and carbon atoms.

Methodology:

-

Instrumentation: A Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve approximately 10-20 mg of the DITDA sample in about 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃).

-

NMR Spectroscopy Conditions:

-

¹H NMR:

-

Acquire a standard proton spectrum.

-

-

¹³C NMR:

-

Acquire a proton-decoupled carbon spectrum.

-

-

-

Data Analysis: The chemical shifts (δ) of the signals in the ¹H and ¹³C NMR spectra are indicative of the different chemical environments of the protons and carbons in the DITDA molecule. The expected signals would correspond to the protons and carbons of the adipate backbone and the isodecyl chains.

Thermal Stability Assessment: Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of DITDA by measuring its weight loss as a function of temperature.

Methodology:

-

Instrumentation: A Thermogravimetric Analyzer (TGA).

-

Sample Preparation: Place a small amount of the DITDA sample (5-10 mg) into a TGA pan (e.g., aluminum or platinum).

-

TGA Conditions:

-

Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min, to prevent oxidation.

-

Temperature Program: Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: The TGA thermogram will show the temperature at which DITDA begins to decompose (onset of weight loss) and the temperature of maximum decomposition rate. This provides information on its thermal stability and suitability for high-temperature applications.

Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of this compound.

References

- 1. This compound | C32H62O4 | CID 94369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DEHYLUB 1337 DI-ISOTRIDECYL ADIPATE - Ataman Kimya [atamanchemicals.com]

- 3. echemi.com [echemi.com]

- 4. This compound CAS#: 26401-35-4 [m.chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. traquisa.com [traquisa.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Analysis of Diisotridecyl Adipate using FTIR and NMR

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisotridecyl adipate (B1204190) (DITDA) is a branched-chain diester of adipic acid and isotridecyl alcohol. Its molecular formula is C32H62O4, and its IUPAC name is bis(11-methyldodecyl) hexanedioate.[1] DITDA is primarily utilized as a plasticizer, emollient, and solvent in various industrial applications, including cosmetics and polymers. A thorough understanding of its molecular structure is crucial for quality control, formulation development, and safety assessment. This technical guide provides an in-depth overview of the spectroscopic analysis of diisotridecyl adipate using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, offering detailed experimental protocols and data interpretation.

Analytical Methodologies

The structural elucidation of this compound is effectively achieved through the complementary techniques of FTIR and NMR spectroscopy. FTIR provides information about the functional groups present, while NMR offers a detailed map of the carbon-hydrogen framework.

Experimental Workflow

The general workflow for the spectroscopic analysis of this compound involves sample preparation, data acquisition using FTIR and NMR spectrometers, and subsequent data processing and interpretation to elucidate the molecular structure.

Caption: General workflow for the spectroscopic analysis of this compound.

FTIR Spectroscopy Protocol

Attenuated Total Reflectance (ATR) is a convenient method for analyzing liquid samples like DITDA without requiring extensive sample preparation.

-

Instrument: FTIR spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide (B1212193) crystal).

-

Sample Preparation: A small drop of this compound is placed directly onto the clean ATR crystal.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is collected to subtract atmospheric interference.

-

The sample is applied to the crystal, ensuring good contact.

-

The spectrum is recorded, typically in the range of 4000-400 cm⁻¹. To improve the signal-to-noise ratio, multiple scans are averaged.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum.

NMR Spectroscopy Protocol

¹H and ¹³C NMR spectroscopy are essential for determining the detailed molecular structure of this compound.

-

Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Sample Preparation:

-

Approximately 10-20 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration (δ = 0.00 ppm).

-

The solution is transferred to an NMR tube.

-

-

Data Acquisition:

-

The NMR tube is placed in the spectrometer's probe.

-

The instrument is tuned, and the magnetic field is shimmed to ensure homogeneity.

-

¹H and ¹³C NMR spectra are acquired. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier-transformed to produce the NMR spectrum. The spectra are then phased, baseline-corrected, and referenced to the TMS signal.

Data Interpretation and Results

FTIR Spectral Data

The FTIR spectrum of this compound is characterized by strong absorptions corresponding to its ester functional group and long aliphatic chains. The following table summarizes the expected characteristic absorption bands for "isotridecyl adipate", which is structurally analogous to this compound.[2]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2958 | C-H stretching | Aliphatic (CH₂, CH₃) |

| ~1735 | C=O stretching | Ester |

| ~1460 | C-H bending | Aliphatic (CH₂) |

| ~1378 | C-H bending | Aliphatic (CH₃) |

| ~1170 | C-O stretching | Ester |

| ~752 | C-H rocking | Aliphatic (CH₂)n |

Table 1: Characteristic FTIR Absorption Bands for Isotridecyl Adipate.[2]

The presence of a strong peak around 1735 cm⁻¹ is indicative of the ester carbonyl group, while the intense absorptions in the 2800-3000 cm⁻¹ region confirm the presence of the long alkyl chains. The C-O stretching vibration of the ester group is also a key identifier.[2]

NMR Spectral Data

The ¹H and ¹³C NMR spectra provide detailed structural information about the arrangement of protons and carbons in the this compound molecule.

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the different types of protons in the molecule. Based on the structure of bis(11-methyldodecyl) hexanedioate and data from similar adipate esters like bis(2-ethylhexyl) adipate, the following chemical shifts can be predicted.[3]

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~4.05 | t | -O-CH₂ - |

| ~2.28 | t | -CO-CH₂ -CH₂- |

| ~1.61 | m | -CO-CH₂-CH₂ - |

| ~1.55 | m | -O-CH₂-CH₂ - |

| ~1.25 | br m | -(CH₂ )n- (bulk methylene (B1212753) protons) |

| ~0.86 | d | -CH(CH₃ )₂ |

Table 2: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃.

The downfield triplet at approximately 4.05 ppm corresponds to the methylene protons directly attached to the ester oxygen. The triplets around 2.28 ppm and 1.61 ppm are characteristic of the protons on the adipic acid backbone. The large, broad multiplet around 1.25 ppm arises from the numerous methylene groups in the long isotridecyl chains. The upfield doublet at about 0.86 ppm is due to the terminal methyl groups of the iso-branched chain.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~173 | C =O (ester carbonyl) |

| ~65 | -O-CH₂ - |

| ~34 | -CO-CH₂ -CH₂- |

| ~29-30 | -(CH₂ )n- (bulk methylene carbons) |

| ~28 | -CH (CH₃)₂ |

| ~25 | -CO-CH₂-CH₂ - |

| ~22 | -CH(CH₃ )₂ |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃.

The ester carbonyl carbon appears significantly downfield around 173 ppm. The carbon atom of the methylene group attached to the ester oxygen is observed at approximately 65 ppm. The various methylene carbons of the long alkyl chains and the adipate backbone resonate in the 25-34 ppm range. The methine and methyl carbons of the isotridecyl group appear at around 28 ppm and 22 ppm, respectively.

Logical Pathway for Structural Confirmation

The combined data from FTIR and NMR allows for a confident structural elucidation of this compound.

Caption: Logical flow for the structural confirmation of this compound.

Conclusion

FTIR and NMR spectroscopy are powerful and complementary techniques for the comprehensive structural analysis of this compound. FTIR provides rapid confirmation of the key ester and aliphatic functional groups, while ¹H and ¹³C NMR spectroscopy offer detailed insights into the specific arrangement of atoms, allowing for unambiguous identification and characterization. The experimental protocols and spectral data presented in this guide serve as a valuable resource for researchers and professionals involved in the analysis and application of this compound.

References

Mass Spectrometry Analysis of Diisotridecyl Adipate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisotridecyl adipate (B1204190) (DITA) is a high molecular weight branched-chain diester of adipic acid and isotridecyl alcohol. With a chemical formula of C32H62O4 and a molecular weight of 510.8 g/mol , it is primarily utilized as a plasticizer in various polymer applications to enhance flexibility and durability.[1][2][3][4][5] Its presence and concentration in materials, as well as its potential to migrate into environmental or biological systems, necessitates robust analytical methods for its identification and quantification. Mass spectrometry, coupled with chromatographic separation techniques such as Gas Chromatography (GC-MS) and Liquid Chromatography (LC-MS), stands as the cornerstone for the sensitive and specific analysis of DITA and other adipate plasticizers.[6][7]

This technical guide provides an in-depth overview of the mass spectrometric analysis of diisotridecyl adipate. It outlines detailed experimental protocols, presents expected quantitative data, and illustrates the fragmentation pathways and analytical workflow through diagrams generated using the DOT language. The methodologies and data presented herein are synthesized from established principles of mass spectrometry and analytical chemistry of long-chain esters.

Core Principles of Mass Spectrometry for DITA Analysis

The mass spectrometric analysis of this compound typically involves ionization of the molecule followed by the separation of the resulting ions based on their mass-to-charge ratio (m/z). The choice of ionization technique is critical and influences the degree of fragmentation observed.

-

Electron Ionization (EI): Commonly used in GC-MS, EI is a high-energy ionization technique that often results in extensive fragmentation of the parent molecule.[8] While this can sometimes lead to the absence of a clear molecular ion peak, the resulting fragmentation pattern is highly reproducible and serves as a "fingerprint" for structural elucidation and library matching.[8][9]

-

Electrospray Ionization (ESI): A softer ionization technique typically paired with LC-MS, ESI is less likely to cause in-source fragmentation.[10] This method is advantageous for determining the molecular weight of the parent compound, as the protonated molecule [M+H]+ or other adducts are readily observed. Tandem mass spectrometry (MS/MS) can then be employed to induce and analyze fragmentation for structural confirmation.

Predicted Mass Spectral Data for this compound

While a publicly available, experimentally derived mass spectrum for this compound is not readily accessible, we can predict its fragmentation pattern based on the known behavior of similar long-chain dialkyl esters, such as diisodecyl adipate, and general principles of mass spectrometry.[11][12][13] The isotridecyl group is a C13H27 alkyl chain.

Electron Ionization (EI) Fragmentation

Under EI conditions, DITA is expected to undergo significant fragmentation. The primary cleavage events are anticipated to occur at the ester linkages.

Table 1: Predicted Major Fragment Ions of this compound in EI-MS

| m/z | Proposed Fragment Structure | Description of Formation |

| 510 | [C32H62O4]+• | Molecular Ion (M+•) - likely to be of very low abundance or absent. |

| 327 | [C20H39O3]+ | Loss of one isotridecyl radical (•C13H27) from the molecular ion. |

| 201 | [C13H25O]+ | Isotridecanoyl cation, formed by cleavage of the C-O bond of the ester. |

| 183 | [C13H27]+ | Isotridecyl cation. |

| 149 | [C8H13O3]+ | Protonated adipic anhydride-like structure, a common fragment for adipates. |

| 129 | [C6H9O2]+ | A common fragment in adipate esters resulting from cleavage within the adipate backbone. |

| 55, 69, 83... | [CnH2n-1]+ | Series of alkyl fragments from the isotridecyl chain. |

Electrospray Ionization (ESI) Fragmentation (MS/MS)

In ESI-MS, DITA is expected to be observed primarily as the protonated molecule, [M+H]+, at m/z 511.8. Tandem MS (MS/MS) of this precursor ion would induce fragmentation.

Table 2: Predicted Precursor and Product Ions of this compound in ESI-MS/MS

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Description |

| 511.8 | 329.3 | C13H26 (Isotridecene) | Loss of one of the isotridecyl chains as an alkene. |

| 511.8 | 147.1 | 2 x C13H26 (Isotridecene) | Loss of both isotridecyl chains, leaving the protonated adipic acid. |

Experimental Protocols

The following protocols provide a general framework for the analysis of this compound. Method optimization will be required based on the specific instrumentation and sample matrix.

Sample Preparation: Solvent Extraction

This protocol is suitable for the extraction of DITA from solid matrices like polymers or consumer products.[7]

-

Sample Comminution: Reduce the sample to small pieces (e.g., 1-2 mm) to maximize surface area.

-

Extraction: Accurately weigh approximately 1-5 grams of the comminuted sample into a glass vial.[7]

-

Add a suitable organic solvent such as dichloromethane (B109758) or a hexane (B92381)/acetone mixture.

-

Agitate the sample using a vortex mixer or sonicator for 15-30 minutes to facilitate extraction.

-

Centrifuge the sample to pellet any solid material.

-

Carefully transfer the supernatant to a clean vial.

-

If necessary, concentrate the extract under a gentle stream of nitrogen to a final volume suitable for injection.

-

Reconstitute the dried extract in a solvent compatible with the chromatographic system (e.g., hexane for GC-MS, acetonitrile/water for LC-MS).

GC-MS Analysis

Gas chromatography is well-suited for the analysis of semi-volatile compounds like DITA.[14][15]

-

Gas Chromatograph (GC) System:

-

Injector: Split/splitless inlet, operated in splitless mode for trace analysis.

-

Injection Volume: 1 µL.

-

Liner: Deactivated glass liner.

-

Inlet Temperature: 280 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Column: A non-polar or semi-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp 1: 15 °C/min to 320 °C.

-

Hold at 320 °C for 10 minutes.

-

-

-

Mass Spectrometer (MS) System:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Acquisition Mode: Full scan from m/z 40 to 600. For quantitative analysis, Selected Ion Monitoring (SIM) of the characteristic fragment ions can be used for enhanced sensitivity.

-

LC-MS/MS Analysis

For higher molecular weight adipates or for analyses where minimal fragmentation is initially desired, LC-MS/MS is a powerful alternative.[16][17]

-

Liquid Chromatograph (LC) System:

-

Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient:

-

Start at 80% B.

-

Increase to 100% B over 10 minutes.

-

Hold at 100% B for 5 minutes.

-

Return to initial conditions and equilibrate.

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometer (MS/MS) System:

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 350 °C.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification. Precursor ion scan or product ion scan for structural confirmation.

-

MRM Transition (for quantification): 511.8 -> 329.3

-

-

Visualizations

Logical Workflow for DITA Analysis

The following diagram illustrates the general workflow for the analysis of this compound from a solid sample matrix.

Predicted Fragmentation Pathway of this compound (EI-MS)

This diagram shows the predicted major fragmentation pathways of DITA under Electron Ionization conditions.

Conclusion

The mass spectrometric analysis of this compound is effectively achieved through GC-MS and LC-MS/MS techniques. While GC-MS with electron ionization provides a detailed fragmentation pattern for structural confirmation, LC-MS with electrospray ionization is advantageous for determining the molecular weight and can offer high sensitivity in quantitative analyses using tandem mass spectrometry. The choice of methodology will depend on the specific analytical goals, including the required sensitivity, the complexity of the sample matrix, and the need for qualitative versus quantitative data. The protocols and predicted data in this guide serve as a comprehensive resource for researchers and scientists involved in the analysis of this and other long-chain adipate plasticizers.

References

- 1. chembk.com [chembk.com]

- 2. 26401-35-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound | 26401-35-4 [chemnet.com]

- 4. This compound | C32H62O4 | CID 94369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. DEHYLUB 1337 DI-ISOTRIDECYL ADIPATE - Ataman Kimya [atamanchemicals.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. polymersolutions.com [polymersolutions.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 10. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) analysis of the lipid molecular species composition of yeast subcellular membranes reveals acyl chain-based sorting/remodeling of distinct molecular species en route to the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Diisodecyl Adipate | C26H50O4 | CID 33733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Diisodecyl adipate [webbook.nist.gov]

- 13. Diisodecyl adipate [webbook.nist.gov]

- 14. researchgate.net [researchgate.net]

- 15. GC/MS method for the determination of adipate plasticizers in ham sausage and its application to kinetic and penetration studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. irbnet.de [irbnet.de]

- 17. Simultaneous analysis of several plasticizer classes in different matrices by on-line turbulent flow chromatography-LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Thermal Properties and Stability of Diisotridecyl Adipate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisotridecyl adipate (B1204190) (DITDA), with the CAS number 26401-35-4, is a high-molecular-weight ester primarily utilized as a plasticizer and a base fluid in high-performance lubricants. Its favorable characteristics, including low volatility, good thermal stability, and excellent low-temperature properties, make it a subject of interest in various industrial applications. In the pharmaceutical and drug development sectors, understanding the thermal behavior of excipients and formulation components like DITDA is critical for ensuring product stability, shelf-life, and performance under various processing and storage conditions. This technical guide provides an in-depth overview of the thermal properties and stability of diisotridecyl adipate, supported by experimental methodologies and visual representations of key processes.

Chemical and Physical Properties

This compound is the diester of adipic acid and isotridecyl alcohol. Its general physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C32H62O4 | [1] |

| Molecular Weight | 510.83 g/mol | [1] |

| Appearance | Clear, colorless to pale yellow liquid | [2] |

| Density @ 20°C | 0.908 - 0.911 g/cm³ | [2] |

| Boiling Point | ~490.5 °C @ 760 mmHg | [1] |

| Flash Point | 199 - 218.4 °C | [1] |

| Pour Point | < -39 °C | [1] |

| Kinematic Viscosity @ 40°C | ~29.3 - 30 mm²/s | [1] |

| Kinematic Viscosity @ 100°C | ~7.38 mm²/s | [1] |

| Viscosity Index | 235 | [1] |

Thermal Stability Analysis

The thermal stability of a material is its ability to resist chemical change upon heating. For a compound like this compound, this is a crucial parameter, especially in applications involving high temperatures. The primary techniques for evaluating thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Table 1: Representative Thermogravimetric Analysis Data for Adipate Esters

| Parameter | Dioctyl Adipate (DOA) | Expected Behavior for DITDA |

| Onset of Decomposition (in N2) | ~250 - 300 °C | Due to its higher molecular weight, DITDA is expected to have a slightly higher onset of decomposition compared to DOA. |

| Temperature of Max Decomposition Rate | ~350 - 400 °C | Expected to be in a similar or slightly higher range than DOA. |

| Residue at 600°C (in N2) | < 1% | A very low residue is expected, indicating complete decomposition into volatile products. |

Note: The data for DOA is representative and actual values for DITDA may vary.

Differential Scanning Calorimetry (DSC)

DSC is a technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting point, glass transition temperature (Tg), and crystallization temperature. For a liquid like DITDA at room temperature, DSC is primarily used to determine its low-temperature behavior (glass transition and crystallization) and to observe any endothermic or exothermic events at higher temperatures that are not associated with mass loss.

Table 2: Representative Differential Scanning Calorimetry Data for Long-Chain Adipate Esters

| Parameter | Diisodecyl Adipate (DIDA) | Expected Behavior for DITDA |

| Glass Transition Temperature (Tg) | Not widely reported, but expected to be very low. | Expected to have a very low glass transition temperature, consistent with its low pour point. |

| Crystallization Temperature (on cooling) | -54 °C (Freezing Point) | A low crystallization/freezing point is expected, contributing to its excellent low-temperature fluidity. |

| Melting Point (on heating) | Not applicable (liquid at room temp) | Not applicable. |

Note: The data for DIDA is representative of a close structural analog to DITDA.

Oxidative Stability

Oxidative stability is a measure of a substance's resistance to degradation by atmospheric oxygen. For organic esters used at elevated temperatures, this is a critical performance parameter. The Rotating Pressure Vessel Oxidation Test (RPVOT, ASTM D2272) is a common method to evaluate the oxidative stability of lubricants. In this test, the oil is subjected to a pressurized oxygen atmosphere in the presence of a copper catalyst and water at an elevated temperature. The time taken for a specified pressure drop is recorded as the oxidation induction time.

While specific RPVOT data for this compound is not publicly available, it is generally characterized as having good thermo-oxidative stability. For comparison, synthetic esters are known to have excellent oxidative stability.

Experimental Protocols

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass loss as a function of temperature.

Apparatus:

-

Thermogravimetric analyzer with a high-precision microbalance.

-

Sample pans (e.g., platinum or aluminum).

-

Inert gas supply (e.g., Nitrogen).

Procedure:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines using standard reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a tared TGA crucible.

-

Furnace Purging: Place the crucible in the TGA furnace and purge with nitrogen at a constant flow rate (e.g., 20-50 mL/min) to create an inert atmosphere.

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: Record the sample weight as a function of temperature. Determine the onset temperature of decomposition (the temperature at which significant weight loss begins) and the percentage of weight loss at various temperatures.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the low-temperature transitions (glass transition, crystallization) of this compound.

Apparatus:

-

Differential Scanning Calorimeter.

-

Sample pans (e.g., aluminum, hermetically sealed).

-

Inert gas supply (e.g., Nitrogen).

Procedure:

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using standard reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a tared DSC pan and hermetically seal it.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Cool the sample to -100 °C at a controlled rate (e.g., 10 °C/min).

-

Hold isothermally for 5 minutes.

-

Heat the sample from -100 °C to 50 °C at a controlled rate (e.g., 10 °C/min).

-

-

Data Analysis: Record the heat flow as a function of temperature. Analyze the resulting thermogram to identify the glass transition temperature (a step change in the baseline) and any crystallization (exothermic peak) or melting (endothermic peak) events.

Rotating Pressure Vessel Oxidation Test (RPVOT) Protocol (ASTM D2272)

Objective: To evaluate the oxidative stability of this compound under accelerated conditions.

Apparatus:

-

Rotating pressure vessel apparatus.

-

Oxygen supply.

-

Copper catalyst coil.

-

Temperature-controlled bath.

Procedure:

-

Sample Preparation: Place a 50 g sample of this compound, 5 g of distilled water, and a polished copper catalyst coil into the glass container of the pressure vessel.

-

Assembly and Pressurization: Seal the pressure vessel and charge it with oxygen to a pressure of 90 psi (620 kPa) at room temperature.

-

Testing: Place the vessel in a temperature-controlled bath maintained at 150 °C and rotate it at 100 rpm.

-

Data Collection: Continuously monitor the pressure inside the vessel. The test is complete when the pressure has dropped by 25.4 psi (175 kPa) from the maximum pressure observed.

-

Result: The time in minutes required to reach the specified pressure drop is reported as the RPVOT result. A longer time indicates greater oxidative stability.[3][4][5]

Visualizations

Caption: Experimental workflow for TGA and DSC analysis of DITDA.

References

A Technical Guide to the Solubility of Diisotridecyl Adipate (DITDA)

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known solubility characteristics of Diisotridecyl Adipate (B1204190) (DITDA), a high molecular weight plasticizer and emollient. Due to a lack of extensive, publicly available quantitative studies on DITDA's solubility in a wide range of specific organic solvents, this document summarizes its general properties and provides a standardized protocol for determining such solubility experimentally.

Introduction to Diisotridecyl Adipate (DITDA)

This compound (CAS No: 26401-35-4) is the ester formed from adipic acid and isodecyl alcohol.[1] It is a significant compound used as a plasticizer, a skin conditioning agent, a solvent in cosmetics, and as a component in lubricants and functional fluids.[2] Its properties, such as low volatility, good oxidation stability, and favorable solvency characteristics, make it a versatile ingredient in various formulations.[2] Understanding its solubility is critical for optimizing its use in these applications, from ensuring homogeneity in polymer blends to developing stable cosmetic emulsions.

Physicochemical Properties of DITDA

A summary of the key physicochemical properties of DITDA is presented below. These properties influence its solubility behavior.

| Property | Value | Reference |

| CAS Number | 26401-35-4 | [3][4] |

| Molecular Formula | C₃₂H₆₂O₄ | [3][4] |

| Molar Mass | 510.83 g/mol | [3][4] |

| Appearance | Oily Liquid | [2] |

| Density (at 20°C) | 0.908 - 0.911 g/cm³ | [3][4] |

| Boiling Point | 321°C (at 101,325 Pa) | [3][4] |

| Vapor Pressure (at 25°C) | 0.005 Pa | [3][4] |

| Water Solubility (at 20°C) | 700-1000 ng/L (Essentially Insoluble) | [3][4] |

Solubility Profile in Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility of DITDA | Rationale |

| Hydrocarbons | Hexane, Toluene | High | DITDA's long alkyl chains result in nonpolar character, leading to good miscibility with hydrocarbon solvents. |

| Esters | Ethyl Acetate | High | Similar ester functionalities promote miscibility ("like dissolves like"). |

| Ketones | Acetone, Methyl Ethyl Ketone | High | These solvents have sufficient polarity to interact with the ester groups while also being compatible with the alkyl chains. A similar compound, diisopentyl adipate, is soluble in acetone.[5] |

| Alcohols | Ethanol, Isopropanol | Moderate to High | Shorter-chain alcohols are generally good solvents for esters. Diisopentyl adipate is noted to be soluble in ethanol.[5] |

| Chlorinated Solvents | Dichloromethane, Chloroform | High | These are strong organic solvents capable of dissolving a wide range of nonpolar to moderately polar compounds. Diisopentyl adipate is soluble in chloroform.[5] |

| Polar Aprotic Solvents | DMSO, Dimethylformamide (DMF) | Moderate | While DITDA is primarily nonpolar, the ester groups may allow for some solubility in strong polar aprotic solvents. |

Experimental Protocol for Solubility Determination

The following section details a standard laboratory methodology for the quantitative determination of DITDA solubility in an organic solvent, based on the isothermal equilibrium method.

Objective: To determine the saturation solubility of this compound (DITDA) in a selected organic solvent at a specific temperature.

Materials:

-

This compound (DITDA), analytical grade

-

Selected organic solvent(s), HPLC grade

-

Scintillation vials or sealed glass test tubes with screw caps

-

Analytical balance (readable to 0.1 mg)

-

Thermostatically controlled shaker bath or incubator

-

Calibrated thermometer

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph (HPLC) for analysis.

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of DITDA to a series of glass vials.

-

Using a calibrated pipette, add a precise volume (e.g., 5.0 mL) of the chosen organic solvent to each vial. The amount of DITDA should be sufficient to ensure that a solid or separate liquid phase remains after equilibration.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired experimental temperature (e.g., 25°C ± 0.1°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the minimum time required to achieve equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 4 hours to allow for complete phase separation (undissolved DITDA to settle).

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed syringe to avoid temperature-induced precipitation.

-

Immediately filter the aliquot through a syringe filter (compatible with the solvent) into a pre-weighed volumetric flask.

-

Record the exact mass of the filtered solution.

-

-

Analysis:

-

Quantify the concentration of DITDA in the filtered aliquot using a pre-validated analytical method (e.g., GC-FID or HPLC).

-

Prepare a series of calibration standards of DITDA in the same solvent to create a calibration curve.

-

Dilute the sample if necessary to fall within the linear range of the calibration curve.

-

-

Data Calculation:

-

From the analytical method, determine the mass of DITDA per volume of solvent.

-

Calculate the solubility in desired units, such as g/100 mL, g/kg of solvent, or mole fraction.

-

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility is depicted in the following diagram.

Caption: Workflow for Isothermal Solubility Determination of DITDA.

References

An In-depth Technical Guide on the Mechanism of Action of Diisotridecyl Adipate as a Plasticizer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Core Mechanism of Action

The primary function of Diisotridecyl Adipate (B1204190) as a plasticizer is to increase the free volume within a polymer matrix, thereby reducing the intermolecular forces between polymer chains. This action is best understood through the integration of three core theories of plasticization: the Lubricity Theory, the Gel Theory, and the Free Volume Theory.

-

Lubricity Theory: This theory posits that the rigidity of a polymer like PVC arises from the frictional forces between its long molecular chains. DITDA molecules, with their long, flexible aliphatic chains, interpose themselves between the polymer chains, acting as a lubricant. This shielding effect reduces the friction and allows the polymer chains to slide past one another more easily, resulting in increased flexibility.

-

Gel Theory: According to this theory, the plasticized polymer forms a three-dimensional gel-like network. The DITDA molecules create weak, secondary bonds with the polar sites on the PVC chains. These bonds are easily broken and reformed under stress, allowing for the deformation and flexibility of the material.

-

Free Volume Theory: This is the most widely accepted theory and provides a comprehensive explanation of plasticization. Free volume refers to the space within the polymer matrix that is not occupied by the polymer chains themselves. The introduction of DITDA molecules increases this free volume, providing more space for the polymer chains to move. This increased mobility leads to a significant reduction in the glass transition temperature (Tg), the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The large molecular size of DITDA also contributes to its permanence within the polymer matrix, reducing migration.

The compatibility of DITDA with a polymer like PVC is crucial for its effectiveness. This can be predicted using Hansen Solubility Parameters (HSP), which quantify the intermolecular forces in terms of dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH). A close match between the HSP of the plasticizer and the polymer indicates good compatibility.

Molecular Interaction of DITDA with PVC

The plasticizing effect of DITDA in PVC is achieved through specific molecular interactions. The ester groups (-COO-) in the DITDA molecule are polar and form dipole-dipole interactions with the polar carbon-chlorine (C-Cl) bonds of the PVC chains. The long, non-polar tridecyl alkyl chains of DITDA are attracted to the non-polar hydrocarbon backbone of the PVC chains through van der Waals forces. This dual interaction allows DITDA to effectively penetrate the PVC matrix and disrupt the strong intermolecular forces between the polymer chains.

Figure 1: DITDA's interaction with PVC chains.

Quantitative Performance Data

The following tables summarize the typical performance of a long-chain adipate plasticizer, Diisodecyl Adipate (DIDA), in PVC. These values are representative of the performance expected from this compound (DITDA).

Table 1: Physical and Chemical Properties of Diisodecyl Adipate (DIDA)

| Property | Value |

| Molecular Formula | C₂₆H₅₀O₄ |

| Molecular Weight | 426.67 g/mol |

| Appearance | Clear, oily liquid |

| Color (APHA) | 40 max. |

| Acid Value (mg KOH/g) | 0.030 max. |

| Specific Gravity (27°C) | 0.910 – 0.925 |

| Ester Content (%) | 99.00 min. |

| Volatile Loss (130°C/3Hrs, %) | 0.1 max. |

| Flash Point (COC, °C) | 235 |

| Pour Point (°C) | -68 |

Data sourced from a technical data sheet for KANATOL-10A (DIDA).[1]

Table 2: Mechanical Properties of PVC Plasticized with Diisodecyl Adipate (DIDA)

| Property | Test Method | Value |

| Tensile Strength | ASTM D882 / ISO 527-2 | 2490 psi (approx. 17.2 MPa) |

| Elongation at Break | ASTM D882 / ISO 527-2 | 370 % |

| Hardness (Shore A) | ASTM D2240 | 85 |

| Cold Flex (Clash-Berg, °C) | ASTM D1043 | -44 |

Data sourced from a technical data sheet for a commercial DIDA plasticizer.[2]

Experimental Protocols

The evaluation of a plasticizer's performance involves a series of standardized tests to quantify its effect on the polymer's physical, mechanical, and thermal properties.

Sample Preparation

-

Compounding: The PVC resin, DITDA plasticizer, and other additives (e.g., stabilizers, lubricants) are dry-blended in a high-speed mixer. The concentration of DITDA is varied (e.g., 20, 30, 40, 50 parts per hundred of resin - phr).

-

Melt Processing: The compounded mixture is then melt-processed using a two-roll mill or a torque rheometer at a temperature typically between 160°C and 180°C to ensure a homogeneous blend.

-

Molding/Casting: The molten blend is compression molded into sheets of a specified thickness (e.g., 1-2 mm) or cast from a solution.

-

Conditioning: The prepared samples are conditioned at a standard temperature and humidity (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for at least 24 hours before testing.

Figure 2: Experimental workflow for sample preparation.

Dynamic Mechanical Analysis (DMA)

Objective: To determine the glass transition temperature (Tg) and the viscoelastic properties (storage modulus, loss modulus, and tan delta) of the plasticized PVC.

Apparatus: Dynamic Mechanical Analyzer (DMA)

Procedure:

-

A rectangular specimen of the plasticized PVC film (e.g., 10 mm x 5 mm x 1 mm) is mounted in the DMA in a tensile or cantilever bending mode.

-

The sample is cooled to a sub-ambient temperature (e.g., -100°C).

-

A sinusoidal strain is applied to the sample at a fixed frequency (e.g., 1 Hz).

-

The temperature is ramped up at a controlled rate (e.g., 3°C/min) to a temperature above the expected Tg (e.g., 100°C).

-

The storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are recorded as a function of temperature.

-

The glass transition temperature (Tg) is determined from the peak of the tan delta curve.

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability of the plasticized PVC.

Apparatus: Thermogravimetric Analyzer (TGA)

Procedure:

-

A small sample of the plasticized PVC (e.g., 5-10 mg) is placed in a tared TGA pan.

-

The sample is heated from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

The analysis is typically performed under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.

-

The weight of the sample is continuously monitored and recorded as a function of temperature.

-

The onset temperature of decomposition and the temperature of maximum degradation rate are determined from the TGA and its derivative (DTG) curves.

Tensile Properties

Objective: To measure the tensile strength, elongation at break, and modulus of elasticity of the plasticized PVC.

Apparatus: Universal Testing Machine (UTM) with an extensometer.

Procedure (based on ASTM D882 / ISO 527-2):

-

Dumbbell-shaped or rectangular specimens are cut from the conditioned sheets.

-

The width and thickness of the specimen's gauge section are measured accurately.

-

The specimen is mounted in the grips of the UTM.

-

The extensometer is attached to the gauge section to measure strain.

-

The specimen is pulled at a constant crosshead speed (e.g., 50 mm/min) until it fractures.

-

The load and elongation data are recorded throughout the test.

-

Tensile strength, elongation at break, and modulus of elasticity are calculated from the stress-strain curve.

Logical Relationships and Performance Visualization

The addition of this compound to a polymer like PVC initiates a cascade of effects that ultimately determine the final material properties. The logical relationship between the addition of DITDA and the resulting changes in polymer properties is illustrated below.

Figure 3: Logical relationship of DITDA's effect on polymer properties.

Conclusion

This compound serves as an effective and safe plasticizer for polymers, particularly PVC, by physically disrupting the intermolecular forces between polymer chains. This mechanism, primarily explained by the Free Volume Theory, leads to a significant reduction in the glass transition temperature and a marked improvement in flexibility and processability. The quantitative data, though represented here by its close analog Diisodecyl Adipate, demonstrates the tangible effects on mechanical properties. The detailed experimental protocols provided herein offer a standardized framework for the evaluation of DITDA and other plasticizers, ensuring reliable and reproducible results for researchers and drug development professionals. The selection and concentration of DITDA can be tailored to achieve the desired balance of flexibility, strength, and thermal stability for a wide range of demanding applications.

References

Diisotridecyl Adipate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Physicochemical Properties, Synthesis, and Applications of Diisotridecyl Adipate (B1204190) in the Pharmaceutical Sciences.

Diisotridecyl adipate (DITDA) is a high molecular weight ester of adipic acid and isotridecyl alcohol. It is a versatile compound with significant applications in various industrial and pharmaceutical sectors. For researchers, scientists, and drug development professionals, a thorough understanding of its physicochemical properties is paramount for its effective utilization as an excipient, plasticizer, or solvent in novel formulations. This technical guide provides a detailed examination of the core physicochemical characteristics of this compound, methodologies for their determination, and its relevance in pharmaceutical applications.

Core Physicochemical Properties

This compound is a clear, oily liquid characterized by its low volatility and excellent thermal stability. Its lipophilic nature governs its solubility and miscibility with a wide range of organic solvents and polymers. A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Reference(s) |

| Chemical Formula | C32H62O4 | [1][2][3][4] |

| Molecular Weight | 510.83 g/mol | [1][2][3][4] |

| CAS Number | 26401-35-4 | [1][2][3][4] |

| Appearance | Clear, colorless to pale yellow liquid | [5] |

| Boiling Point | 321 °C (at 101,325 Pa) | [1][2] |

| Density | 0.908 - 0.911 g/cm³ (at 20 °C) | [1][2] |

| Vapor Pressure | 0.005 Pa (at 25 °C) | [1][2] |

| Water Solubility | 700 - 1000 ng/L (at 20 °C) | [1][2] |

| LogP (Octanol-Water Partition Coefficient) | 11.7 - 13.03 | [4] |

| Kinematic Viscosity @ 40°C | 29.3 - 30 cSt | [6] |

| Kinematic Viscosity @ 100°C | 7.38 cSt | [6] |

| Viscosity Index | 235 | [6] |

| Pour Point | < -39 °C | [6] |

| Flash Point | 199 °C | [6] |

Experimental Protocols for Property Determination

The accurate determination of the physicochemical properties of this compound is crucial for its application in research and development. Standardized methodologies are employed to ensure reproducibility and comparability of data.

Viscosity Measurement

The viscosity of this compound, a key parameter for its use as a lubricant or in flowable formulations, is typically determined using a rotational viscometer or a capillary viscometer such as an Ubbelohde viscometer.[7][8] The general procedure involves:

-

Sample Preparation: The this compound sample is brought to the desired temperature (e.g., 40 °C or 100 °C) in a temperature-controlled bath.

-

Measurement:

-

Rotational Viscometer: A spindle is immersed in the sample and rotated at a constant rate. The torque required to overcome the viscous drag of the fluid is measured and is proportional to the viscosity.

-

Capillary Viscometer: The time taken for a fixed volume of the liquid to flow through a capillary of a known diameter and length under gravity is measured. The kinematic viscosity is then calculated from this flow time.[7]

-

-

Calculation: For a capillary viscometer, the kinematic viscosity (ν) is calculated using the equation: ν = C * t, where C is the calibration constant of the viscometer and t is the flow time.

Pour Point Determination (ASTM D97)

The pour point is the lowest temperature at which a liquid ceases to flow. For lubricants and plasticizers intended for use in a range of temperatures, this is a critical parameter. The standard test method is ASTM D97.[9][10][11]

-

Sample Preparation: The sample is heated to a specified temperature to dissolve any wax crystals and remove any previous thermal history.

-

Cooling: The sample is then cooled at a specified rate in a cooling bath.

-

Observation: At intervals of 3 °C, the test jar is removed and tilted to check for movement of the liquid.

-

Determination: The pour point is recorded as the temperature at which no movement is observed when the jar is held horizontally for 5 seconds, with 3 °C added to this temperature.[9][12]

Solubility Determination in Pharmaceutical Excipients

The solubility of an active pharmaceutical ingredient (API) in an excipient like this compound is a critical factor in the development of liquid and semi-solid formulations.[13][14] A common method to determine solubility is the shake-flask method.[15]

-

Sample Preparation: An excess amount of the API is added to a known volume of this compound in a sealed container.

-

Equilibration: The mixture is agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Separation: The saturated solution is then separated from the undissolved API by centrifugation or filtration.

-

Quantification: The concentration of the dissolved API in the this compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

Synthesis of this compound

This compound is synthesized through the esterification of adipic acid with isotridecyl alcohol. This reaction is typically catalyzed by an acid catalyst.

Caption: Synthesis of this compound via Esterification.

The general protocol for the synthesis involves:

-

Charging the Reactor: Adipic acid, an excess of isotridecyl alcohol, and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) are charged into a reaction vessel equipped with a stirrer, a thermometer, and a condenser with a water separator.[16]

-

Esterification Reaction: The mixture is heated to a temperature that allows for the removal of water as an azeotrope with the alcohol, driving the reaction towards completion. The reaction progress is monitored by measuring the amount of water collected or by determining the acid value of the reaction mixture.

-

Neutralization and Washing: Once the reaction is complete, the acidic catalyst is neutralized with a base (e.g., sodium carbonate solution). The crude ester is then washed with water to remove any remaining salts and unreacted acid.

-

Purification: The unreacted alcohol is removed by vacuum distillation. The final product, this compound, is obtained as a clear liquid.

Applications in Pharmaceutical Formulations and Medical Devices

This compound's favorable physicochemical properties make it a valuable excipient in the pharmaceutical industry, particularly in topical and transdermal drug delivery systems.[17] Its role as a plasticizer in medical devices is also well-established.

Role in Topical and Transdermal Formulations

As a lipophilic ester, this compound can function as:

-

An Emollient: It helps to soften and soothe the skin by forming an occlusive layer that reduces water loss.

-

A Solvent: Its ability to dissolve a wide range of APIs makes it a suitable vehicle for delivering poorly water-soluble drugs to the skin.[14]

-

A Penetration Enhancer: By interacting with the lipids in the stratum corneum, it can temporarily disrupt the skin barrier, facilitating the permeation of APIs into the deeper layers of the skin and into systemic circulation.[18]

Caption: Role of DITDA in Topical Drug Delivery.

Use as a Plasticizer in Medical Devices

This compound is used as a plasticizer for polymers such as polyvinyl chloride (PVC) in the manufacturing of medical devices like blood bags, tubing, and catheters.[19][20][21] The addition of this compound imparts flexibility and durability to the otherwise rigid PVC, which is essential for these applications. Concerns over the leaching of some phthalate (B1215562) plasticizers have led to the increased use of alternatives like adipates in medical-grade plastics.[19][22]

Conclusion

This compound possesses a unique combination of physicochemical properties that make it a highly valuable material for researchers and professionals in drug development and the medical device industry. Its low volatility, excellent thermal stability, and compatibility with a wide range of materials underscore its utility as a versatile excipient and plasticizer. A thorough understanding of its properties and the methodologies for their determination is essential for harnessing its full potential in creating safe and effective pharmaceutical products and medical devices.

References

- 1. chembk.com [chembk.com]

- 2. This compound CAS#: 26401-35-4 [m.chemicalbook.com]

- 3. This compound | C32H62O4 | CID 94369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 26401-35-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. sihaulichemicals.co.in [sihaulichemicals.co.in]

- 6. DEHYLUB 1337 DI-ISOTRIDECYL ADIPATE - Ataman Kimya [atamanchemicals.com]

- 7. Determination of Viscosity Average Molecular Weight of Polymer (Theory) : Physical Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 8. users.metu.edu.tr [users.metu.edu.tr]

- 9. precisionlubrication.com [precisionlubrication.com]

- 10. transformer-tester.com [transformer-tester.com]

- 11. azom.com [azom.com]

- 12. amspecgroup.com [amspecgroup.com]

- 13. Establishing a high throughput screen of drug solubility in pharmaceutical excipients [worldpharmatoday.com]

- 14. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 15. Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs [mdpi.com]

- 16. CN105198748A - Preparation method of dioctyl adipate - Google Patents [patents.google.com]

- 17. benchchem.com [benchchem.com]

- 18. benthamopenarchives.com [benthamopenarchives.com]

- 19. A new study on use of PVC based on DEHP and alternate plasticizers is not decisive [plastemart.com]

- 20. researchgate.net [researchgate.net]